Lipophilicity Advantage: 40-Fold Higher Calculated LogP vs. Methyl 4-(Trifluoromethyl)benzoate
The target compound exhibits a computed LogP of 4.15 , significantly exceeding that of its closest mono-fluorinated structural analog, methyl 4-(trifluoromethyl)benzoate, which has a reported LogP of 2.49 [1]. This difference of 1.66 log units corresponds to an approximately 46-fold higher octanol–water partition coefficient, indicating substantially greater lipophilicity. The isomeric methyl 3-(pentafluoroethyl)benzoate, bearing only a –C₂F₅ group, has a LogP of 3.13 , still 1.02 log units (approximately 10-fold) lower than the target. This demonstrates that the combination of ortho–CF₃ and para–C₂F₅ produces a synergistic lipophilicity enhancement beyond the additive contribution of either group alone.
| Evidence Dimension | Octanol–water partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = 4.15 (computed, Leyan platform) |
| Comparator Or Baseline | Methyl 4-(trifluoromethyl)benzoate: LogP = 2.49 (Molbase); Methyl 3-(pentafluoroethyl)benzoate: LogP = 3.13 (Chemsrc) |
| Quantified Difference | ΔLogP = +1.66 vs. mono-CF₃ analog; ΔLogP = +1.02 vs. mono-C₂F₅ analog |
| Conditions | Computed LogP values (XLogP / SlogP algorithms); consistent trend across platforms |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane permeability, a critical parameter in cell-based assays and oral bioavailability prediction; for procurement decisions, selecting the dual-substituted scaffold avoids the need for late-stage lipophilicity rescue through additional synthetic steps.
- [1] Molbase. Methyl 4-(trifluoromethyl)benzoate – Property Data. CAS 2967-66-0. LogP 2.49200. Accessed 2026. View Source
